molecular formula C12H16O3 B13579054 Methyl 3-(2,5-dimethylphenyl)-2-hydroxypropanoate

Methyl 3-(2,5-dimethylphenyl)-2-hydroxypropanoate

Cat. No.: B13579054
M. Wt: 208.25 g/mol
InChI Key: AVMYSGSETPMBNY-UHFFFAOYSA-N
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Description

Methyl 3-(2,5-dimethylphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a methyl ester, a hydroxy group, and a dimethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,5-dimethylphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2,5-dimethylphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process while minimizing the need for extensive purification steps.

Types of Reactions:

    Oxidation: The hydroxy group in this compound can undergo oxidation to form a corresponding ketone.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 3-(2,5-dimethylphenyl)-2-oxopropanoate.

    Reduction: Formation of 3-(2,5-dimethylphenyl)-2-hydroxypropanol.

    Substitution: Formation of nitro or halogen-substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-(2,5-dimethylphenyl)-2-hydroxypropanoate exerts its effects is largely dependent on its functional groups. The hydroxy group can participate in hydrogen bonding, influencing the compound’s interaction with biological targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The aromatic ring can engage in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

  • Methyl 3-(2,4-dimethylphenyl)-2-hydroxypropanoate
  • Methyl 3-(3,5-dimethylphenyl)-2-hydroxypropanoate
  • Methyl 3-(2,5-dimethylphenyl)-2-oxopropanoate

Comparison: Methyl 3-(2,5-dimethylphenyl)-2-hydroxypropanoate is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity in substitution reactions.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 3-(2,5-dimethylphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C12H16O3/c1-8-4-5-9(2)10(6-8)7-11(13)12(14)15-3/h4-6,11,13H,7H2,1-3H3

InChI Key

AVMYSGSETPMBNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(C(=O)OC)O

Origin of Product

United States

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